Uracil, 3-cyclohexyl-5-(diethylamino)-1,6-dimethyl-

Acute toxicity LD50 Safety pharmacology

Uracil, 3-cyclohexyl-5-(diethylamino)-1,6-dimethyl- (CAS 101426-85-1) is a fully synthetic 5-dialkylamino-1,3,6-trialkyluracil derivative of the pyrimidinedione class, historically investigated as a structural analog of aminopyrine with analgesic, antipyretic, and tranquilizing properties. The compound features a cyclohexyl substituent at N3, a diethylamino group at C5, and methyl groups at N1 and C6, yielding a molecular formula of C₁₆H₂₇N₃O₂ and a molecular weight of 293.4 g/mol.

Molecular Formula C16H27N3O2
Molecular Weight 293.40 g/mol
CAS No. 101426-85-1
Cat. No. B14079852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUracil, 3-cyclohexyl-5-(diethylamino)-1,6-dimethyl-
CAS101426-85-1
Molecular FormulaC16H27N3O2
Molecular Weight293.40 g/mol
Structural Identifiers
SMILESCCN(CC)C1=C(N(C(=O)N(C1=O)C2CCCCC2)C)C
InChIInChI=1S/C16H27N3O2/c1-5-18(6-2)14-12(3)17(4)16(21)19(15(14)20)13-10-8-7-9-11-13/h13H,5-11H2,1-4H3
InChIKeyBWCCWHHYJFNKHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uracil, 3-cyclohexyl-5-(diethylamino)-1,6-dimethyl- (CAS 101426-85-1): Structural and Pharmacological Baseline


Uracil, 3-cyclohexyl-5-(diethylamino)-1,6-dimethyl- (CAS 101426-85-1) is a fully synthetic 5-dialkylamino-1,3,6-trialkyluracil derivative of the pyrimidinedione class, historically investigated as a structural analog of aminopyrine with analgesic, antipyretic, and tranquilizing properties [1]. The compound features a cyclohexyl substituent at N3, a diethylamino group at C5, and methyl groups at N1 and C6, yielding a molecular formula of C₁₆H₂₇N₃O₂ and a molecular weight of 293.4 g/mol . Its calculated partition coefficient (LogP) is 2.21, indicative of moderate lipophilicity .

Why 5-Dialkylamino-1,3,6-trialkyluracils Cannot Be Interchanged: A Caution for Procurement


Within the 5-dialkylamino-1,3,6-trialkyluracil series, even minor changes to the N5-dialkylamino substituent produce marked shifts in acute toxicity and pharmacological profile. The original medicinal chemistry program by Senda and Suzui (1958) demonstrated that the dimethylamino analog (CAS 63981-34-0) displayed an analgesic, hypothermic, and tranquilizing profile with toxicity lower than aminopyrine, while the diethylamino derivative (CAS 101426-85-1) exhibited distinct behavioral effects at a different lethal dose threshold [1]. Such substitution-dependent divergence means that generic selection of a uracil from this series without reference to the specific 5-amino substituent risks procuring a compound with unintended toxicodynamic or physicochemical properties. The quantitative evidence below delineates the measurable boundaries of that differentiation [1] [2].

Quantitative Differentiation of CAS 101426-85-1 Against Closest Structural Analogs


Acute Toxicity (Mouse, Intraperitoneal) of the Diethylamino Compound Relative to the Diallylamino Analog

The acute intraperitoneal LD50 of uracil, 3-cyclohexyl-5-(diethylamino)-1,6-dimethyl- in mice is 450 mg/kg, accompanied by behavioral signs of antipsychotic and analgesic activity . In contrast, the 5-diallylamino congener (CAS 101889-38-7) displays a higher LD50 of 550 mg/kg under identical route and species conditions, indicating lower acute lethality . This 22% higher lethal dose for the diallylamino analog represents a meaningful safety margin difference that procurement for in vivo pharmacological studies must consider.

Acute toxicity LD50 Safety pharmacology

Calculated Lipophilicity (LogP) Differences Between the Diethylamino and Dimethylamino Analogs

The target compound exhibits a calculated LogP of 2.21, reflecting moderate lipophilicity consistent with its diethylamino substitution . The dimethylamino analog (CAS 63981-34-0), bearing smaller N-methyl groups, is expected to have a lower LogP (estimated approximately 1.5–1.8, based on the removal of two methylene units relative to the diethylamino compound), though experimentally measured LogP data for this analog are not available in the public domain. This estimated difference of at least 0.4 LogP units suggests the diethylamino compound possesses higher membrane permeability potential, which may influence absorption and distribution in cell-based or in vivo assays .

Lipophilicity LogP Drug-likeness

Pharmacodynamic Signature Differentiation: Behavioral Observations at Lethal Dose in Mouse

At the intraperitoneal LD50 dose of 450 mg/kg in mouse, the compound induces behavioral effects classified as antipsychotic and analgesic . The 5-dimethylamino analog, evaluated in the same 1958 pharmacological series, instead produced analgesic, hypothermic, antifebrile, and tranquilizing effects with toxicity lower than aminopyrine, a qualitatively distinct profile [1]. No head-to-head study directly compares the two compounds under identical behavioral assay conditions, but the divergent descriptive profiles in the same publication series constitute class-level evidence that N5-substitution alters the phenotypic readout in vivo.

Behavioral pharmacology CNS activity In vivo profiling

Critical Caveat: Absence of Modern Selectivity, PK, and Target Engagement Data

No peer-reviewed, quantitative data are publicly available for this compound regarding receptor/enzyme selectivity, cytochrome P450 inhibition, hERG liability, aqueous solubility, metabolic stability, plasma protein binding, oral bioavailability, or in vivo efficacy in disease models. All available differentiation evidence originates from a single 1958 publication series and calculated physicochemical properties [1]. The dimethylamino analog has more recent BindingDB entries indicating ALKBH5 demethylase inhibitory activity (IC50 = 840 nM) and adenosine A1 receptor binding (Ki = 30 nM), but the diethylamino compound lacks any confirmatory modern biochemical profiling [2]. Procurement for any application requiring target selectivity or PK data must proceed with the understanding that the compound is effectively uncharacterized by contemporary standards.

Data gap Procurement risk Due diligence

Validated and High-Risk Application Scenarios for CAS 101426-85-1


In Vivo Behavioral Pharmacology Compatible with Known Acute Toxicity Profile

The mouse i.p. LD50 of 450 mg/kg provides a defined ceiling for acute dosing, enabling the compound's use as a tool for CNS behavioral screening studies where antipsychotic or analgesic endpoints are of interest, provided that dose-ranging is designed around this established lethal threshold . Researchers must implement appropriate safety monitoring given that the dimethylamino analog exhibits a qualitatively broader, less toxic phenotype [1].

Lipophilicity-Driven Formulation or Permeability Model Development

With a calculated LogP of 2.21, this compound can serve as a moderately lipophilic standard for calibrating logD7.4 prediction models or for testing organic-solvent-based formulation strategies, where its higher lipophilicity relative to the dimethylamino analog (estimated LogP ~1.5–1.8) provides a measurable differentiation for method development .

Selective Procurement When Lower Acute Toxicity Is Acceptable and Behavioral Readout Specificity Is Desired

For programs requiring a narrowed behavioral profile (antipsychotic, analgesic) rather than the broader hypothermic/antifebrile/tranquilizing signature of the dimethylamino analog, CAS 101426-85-1 may be rationally selected despite its 22% lower LD50, provided that the research question benefits from the qualitatively distinct in vivo phenotype and the safety margin reduction is accounted for in the experimental design [1].

High-Risk Application: Target-Based Drug Discovery Requiring Modern Selectivity Data

Procurement of CAS 101426-85-1 for receptor-binding, enzyme-inhibition, or cellular pathway assays is strongly discouraged without commissioning upfront selectivity profiling. The dimethylamino analog has confirmed ALKBH5 and adenosine A1 activity in BindingDB, but the diethylamino compound has no biochemical target data whatsoever, making it unsuitable for hypothesis-driven target engagement studies without substantial preliminary characterization investment [1].

Quote Request

Request a Quote for Uracil, 3-cyclohexyl-5-(diethylamino)-1,6-dimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.